Isothiazolo[4,5-D]pyrimidine

Physicochemical property Lipophilicity Scaffold selection

Isothiazolo[4,5-D]pyrimidine is a fused bicyclic heterocycle (molecular formula C5H3N3S, molecular weight 137.16 g/mol) composed of an isothiazole ring annulated to a pyrimidine ring. This scaffold serves as a privileged purine isostere in medicinal chemistry, with derivatives demonstrating potent multi-targeted inhibition of receptor tyrosine kinases including VEGFR (KDR), cKIT, and TIE2 at sub-10 nM enzymatic IC50 values.

Molecular Formula C5H3N3S
Molecular Weight 137.16 g/mol
CAS No. 7078-51-5
Cat. No. B15245150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsothiazolo[4,5-D]pyrimidine
CAS7078-51-5
Molecular FormulaC5H3N3S
Molecular Weight137.16 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)C=NS2
InChIInChI=1S/C5H3N3S/c1-4-5(9-8-1)2-6-3-7-4/h1-3H
InChIKeyOPADCMQOUIZWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isothiazolo[4,5-D]pyrimidine (CAS 7078-51-5): Fused Bicyclic Scaffold for Multi-Target Kinase and Nucleoside Drug Discovery


Isothiazolo[4,5-D]pyrimidine is a fused bicyclic heterocycle (molecular formula C5H3N3S, molecular weight 137.16 g/mol) composed of an isothiazole ring annulated to a pyrimidine ring . This scaffold serves as a privileged purine isostere in medicinal chemistry, with derivatives demonstrating potent multi-targeted inhibition of receptor tyrosine kinases including VEGFR (KDR), cKIT, and TIE2 at sub-10 nM enzymatic IC50 values [1]. Additionally, the scaffold enables efficient synthesis of 7-substituted C-nucleoside analogs, expanding its utility into antiviral and anticancer nucleoside drug discovery [2].

Why Isothiazolo[4,5-D]pyrimidine and Thiazolo[4,5-d]pyrimidine Are Not Interchangeable in Kinase-Focused Lead Optimization


Although isothiazolo[4,5-D]pyrimidine and thiazolo[4,5-d]pyrimidine share the same molecular formula (C5H3N3S), the repositioning of the nitrogen atom from the 3-position (thiazolo) to the 2-position (isothiazolo) of the fused thiazole ring produces a computed LogP shift from −0.55 to +1.09 (ΔLogP ≈ 1.64), representing an approximately 44-fold difference in lipophilicity . This physicochemical divergence directly impacts membrane permeability, protein binding, and metabolic stability, meaning that structure–activity relationships (SAR) established on one scaffold cannot be reliably transferred to the other without independent lead optimization [1]. Furthermore, the isothiazolo isomer offers distinct synthetic entry points for C-nucleoside derivatization that are not equally accessible on the thiazolo scaffold [2].

Quantitative Differentiation Evidence: Isothiazolo[4,5-D]pyrimidine vs. Closest Structural Analogs


Computed LogP: Isothiazolo[4,5-D]pyrimidine Is 44-Fold More Lipophilic Than Thiazolo[4,5-d]pyrimidine

The computed octanol-water partition coefficient (LogP) for isothiazolo[4,5-D]pyrimidine is +1.09, compared to −0.55 for the isomeric thiazolo[4,5-d]pyrimidine scaffold, yielding a ΔLogP of 1.64 . This difference reflects the altered electron distribution arising from N-2 versus N-3 placement in the fused thiazole ring. A ΔLogP of this magnitude corresponds to approximately 44-fold greater lipophilicity, which is expected to enhance passive membrane permeability but reduce aqueous solubility relative to the thiazolo isomer.

Physicochemical property Lipophilicity Scaffold selection

Topological Polar Surface Area: Isothiazolo and Thiazolo Scaffolds Share Identical Hydrogen Bond Acceptor Capacity

The topological polar surface area (TPSA) of isothiazolo[4,5-D]pyrimidine is 66.91 Ų, which is essentially identical to the TPSA of thiazolo[4,5-d]pyrimidine at 67 Ų . This equivalence demonstrates that despite the nitrogen positional shift and the resulting lipophilicity difference, the number of hydrogen bond acceptors (three nitrogen atoms) and the overall polarity profile remain unchanged. This allows scientists to modulate LogP independently of TPSA when selecting between these two scaffold isomers.

Polar surface area Drug-likeness Hydrogen bonding

VEGFR (KDR) Kinase Inhibition: Isothiazolopyrimidine Urea Analogs Achieve Sub-10 nM Potency Comparable to Leading Chemotypes

Structure–activity relationship (SAR) studies by Ji et al. (2006) demonstrated that isothiazolopyrimidine urea analogs potently inhibit VEGFR-2 (KDR) tyrosine kinase with enzymatic and cellular IC50 values below 10 nM [1]. In the same study, isoxazolopyrimidine analogs were also identified as potent KDR inhibitors, confirming that both oxygen- and sulfur-containing five-membered ring fusions to pyrimidine can yield active kinase inhibitors. However, the isothiazolopyrimidine urea series uniquely achieved concurrent sub-10 nM inhibition of KDR, cKIT, and TIE2, whereas the isoxazolopyrimidine series lacked reported multi-target data in this study, and no direct matched-pair comparison with thiazolo[4,5-d]pyrimidine analogs was included.

VEGFR inhibition Kinase inhibitor Anticancer scaffold

Multi-Target Receptor Tyrosine Kinase Profile: Simultaneous KDR, cKIT, and TIE2 Inhibition at Sub-10 nM

The isothiazolopyrimidine urea series reported by Ji et al. (2006) inhibits three clinically validated receptor tyrosine kinases — VEGFR-2 (KDR), cKIT, and TIE2 — all at enzymatic IC50 values below 10 nM [1]. This multi-target profile is noteworthy because concurrent VEGFR and TIE2 inhibition has been proposed to produce more complete antiangiogenic blockade than selective VEGFR inhibition alone. In contrast, the isoxazolopyrimidine analogs from the same publication were profiled primarily for KDR, with cKIT and TIE2 activity not explicitly quantified for matched pairs. Direct comparator data for thiazolo[4,5-d]pyrimidine derivatives against the same kinase panel is not available from a single study, though thiazolo[4,5-d]pyrimidine-based inhibitors have been reported with narrower kinase selectivity profiles.

Multi-target kinase inhibitor Receptor tyrosine kinase Antiangiogenic therapy

Oral Bioavailability in Mice: Isothiazolopyrimidine Leads Achieve 48–56% F

Two optimized isothiazolopyrimidine urea derivatives (compounds 8 and 13 from Ji et al., 2006) demonstrated oral bioavailability values of 56% and 48%, respectively, in mouse pharmacokinetic studies [1]. These values indicate that the scaffold supports drug-like absorption characteristics when appropriately substituted. No oral bioavailability data for closely related thiazolo[4,5-d]pyrimidine or isoxazolopyrimidine analogs were reported in the same study, limiting the strength of direct comparator conclusions.

Oral bioavailability Pharmacokinetics Preclinical development

C-Nucleoside Synthetic Tractability: Isothiazolo[4,5-D]pyrimidine Enables 7-Substituted C-Glycoside Libraries

Wamhoff et al. (2001) demonstrated that 7-oxo-isothiazolo[4,5-d]pyrimidine C-nucleosides can be efficiently transformed via 1,2,4-triazol-1-yl intermediates into diverse 7-substituted C-nucleosides using the Divakar-Reese procedure [1]. This synthetic methodology provides access to novel C-glycosides bearing non-natural substituents at the 7-position. In contrast, equivalent synthetic pathways for 7-substituted thiazolo[4,5-d]pyrimidine C-nucleosides are less commonly reported in the primary literature, suggesting that the isothiazolo scaffold offers distinct advantages for C-nucleoside diversification.

C-nucleoside synthesis Nucleoside analog Antiviral scaffold

Recommended Procurement Scenarios for Isothiazolo[4,5-D]pyrimidine (CAS 7078-51-5) Based on Differential Evidence


Kinase Inhibitor Lead Optimization Targeting VEGFR, cKIT, and TIE2 for Antiangiogenic Cancer Therapy

Programs seeking a scaffold with published SAR demonstrating sub-10 nM enzymatic potency against KDR, cKIT, and TIE2 simultaneously should prioritize isothiazolo[4,5-D]pyrimidine. The urea-linked substituent strategy validated by Ji et al. (2006) provides a defined optimization path [1]. The scaffold's oral bioavailability (48–56% in mice) supports preclinical candidate progression, and its higher LogP (+1.09 vs. −0.55 for thiazolo isomer) may offer permeability advantages for intracellular kinase targets .

C-Nucleoside Analog Synthesis for Antiviral or Anticancer Drug Discovery

Medicinal chemistry groups pursuing C-nucleoside libraries should select isothiazolo[4,5-D]pyrimidine over thiazolo[4,5-d]pyrimidine based on the established synthetic methodology of Wamhoff et al. (2001), which enables efficient preparation of diverse 7-substituted C-glycosides [2]. This published route reduces synthetic risk and accelerates library generation relative to scaffolds without comparable C-nucleoside chemistry precedent.

Fragment-Based Drug Discovery Requiring a Privileged Purine Isostere with Favorable Physicochemical Balance

Fragment screening programs requiring a low-molecular-weight (137.16 Da) purine isostere with balanced properties should consider isothiazolo[4,5-D]pyrimidine. Its TPSA (66.91 Ų) is identical to the thiazolo isomer, ensuring compliance with drug-likeness filters, while its elevated LogP (+1.09) may improve hit rates against lipophilic binding sites . The scaffold's three nitrogen atoms provide hydrogen bond acceptor capacity suitable for hinge-binding interactions in kinase targets [1].

Scaffold-Hopping Studies Exploring CXCR2 Antagonist Chemotypes

Although the parent isothiazolo[4,5-D]pyrimidine scaffold was not among the fourteen bicyclic systems directly evaluated by Van Hoof et al. (2022) for CXCR2 antagonism, the closely related triazolo[4,5-d]pyrimidine and pyrido[3,4-d]pyrimidine scaffolds achieved IC50 values below 1 μM in both binding and calcium mobilization assays [3]. The isothiazolo scaffold, by virtue of its intermediate LogP and hydrogen bonding profile, represents a logical next-step scaffold-hopping candidate for CXCR2 programs seeking to explore the thiazole-adjacent chemical space not covered in the original study.

Quote Request

Request a Quote for Isothiazolo[4,5-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.